
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclohexylthio group attached to the pyridine ring, along with a methyl group and an N-methylmethanamine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction using cyclohexylthiol and a suitable leaving group on the pyridine ring.
N-Methylation: The final step involves the N-methylation of the amine group using formaldehyde and formic acid or other suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the pyridine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexylthio group, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(6-(Cyclohexylthio)-4-methylpyridin-3-yl)-N-ethylmethanamine: This compound has an ethyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
This compound oxide: The oxidized form of the compound, which may have different chemical and biological properties.
This compound sulfone: The sulfone derivative, which may exhibit different reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H22N2S |
|---|---|
Peso molecular |
250.41 g/mol |
Nombre IUPAC |
1-(6-cyclohexylsulfanyl-4-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C14H22N2S/c1-11-8-14(16-10-12(11)9-15-2)17-13-6-4-3-5-7-13/h8,10,13,15H,3-7,9H2,1-2H3 |
Clave InChI |
IXHUTBACQBTZOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CNC)SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






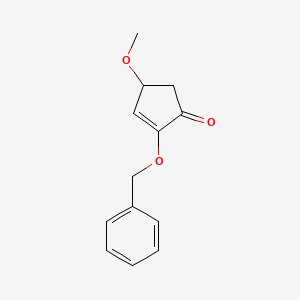
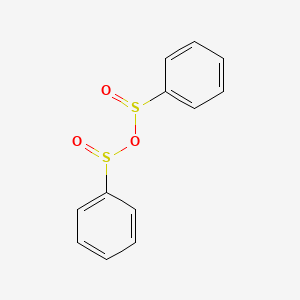
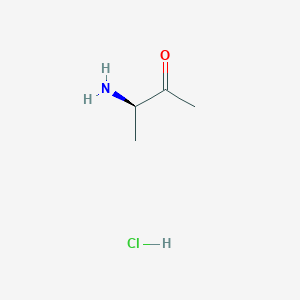


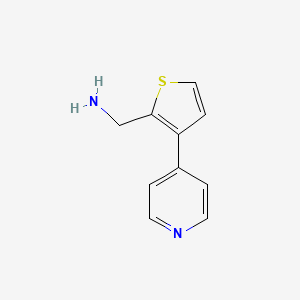

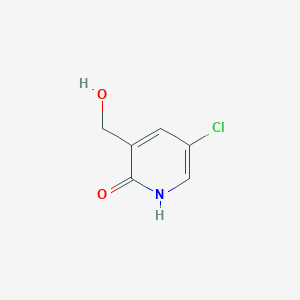
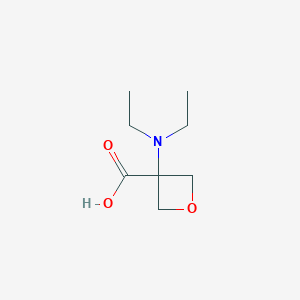
![(R)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13015199.png)
